Tris(2,2-difluoroethyl)borate
Overview
Description
Tris(2,2-difluoroethyl)borate is a borate ester compound with the chemical formula B(OCH₂CF₂H)₃. This compound is known for its applications in organic synthesis, particularly in the formation of amides and imines. It is a colorless liquid that is used as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Tris(2,2-difluoroethyl)borate, also commonly referred to as the Sheppard amidation reagent , is a borate ester reagent used in organic synthesis . Its primary targets are carboxylic acids and amines .
Mode of Action
The compound interacts with its targets (carboxylic acids and amines) to promote the direct formation of amides . It also facilitates the formation of imines from amines or amides with carbonyl compounds .
Biochemical Pathways
The compound is mostly used in condensation reactions . It has been shown to promote the direct formation of amides from carboxylic acids and amines as well as the formation of imines from amines or amides with carbonyl compounds . It has also been used for the coupling of unprotected amino acids with amines .
Result of Action
The result of the compound’s action is the formation of amides from carboxylic acids and amines, as well as the formation of imines from amines or amides with carbonyl compounds . It has also been used for the coupling of unprotected amino acids with amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a strong Lewis acid , which means its reactivity can be affected by the pH of the environment. Additionally, it’s worth noting that the compound is a flammable liquid and vapor , which may influence its stability and efficacy under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,2-difluoroethyl)borate can be synthesized by reacting 2,2-difluoroethanol with boron trichloride, borane dimethylsulfide, boron tribromide, or boric anhydride. The reaction with boric anhydride is often preferred for larger scale preparations due to its low cost and ease of handling. The general reaction is as follows: [ 3 \text{CF}_2\text{HCH}_2\text{OH} + \text{B}_2\text{O}_3 \rightarrow 2 \text{B(OCH}_2\text{CF}_2\text{H)}_3 ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same basic reaction but is optimized for larger scale production. This includes the use of continuous flow reactors and purification by distillation to ensure high purity and yield.
Types of Reactions:
Condensation Reactions: this compound is primarily used in condensation reactions to form amides and imines.
Substitution Reactions: It can also undergo substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Amidation: The compound is used to promote the direct formation of amides from carboxylic acids and amines. Common reagents include carboxylic acids and primary or secondary amines.
Imination: It facilitates the formation of imines from amines and carbonyl compounds.
Major Products:
Amides: Formed from the reaction with carboxylic acids and amines.
Imines: Formed from the reaction with amines and carbonyl compounds.
Scientific Research Applications
Tris(2,2-difluoroethyl)borate has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in the synthesis of various organic compounds, particularly in the formation of amides and imines.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Catalysis: The compound acts as a catalyst in various chemical reactions, enhancing the reaction rate and yield.
Comparison with Similar Compounds
Tris(2,2,2-trifluoroethyl)borate: Similar in structure but with trifluoroethyl groups instead of difluoroethyl groups.
Tris(trimethylsilyl)borate: Contains trimethylsilyl groups instead of difluoroethyl groups.
Triethyl borate: Contains ethyl groups instead of difluoroethyl groups.
Uniqueness: Tris(2,2-difluoroethyl)borate is unique due to the presence of difluoroethyl groups, which impart specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions and outcomes is required.
Properties
IUPAC Name |
tris(2,2-difluoroethyl) borate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPFRVUQAVEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(F)F)(OCC(F)F)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396338-09-2 | |
Record name | Tris(2,2-difluoroethyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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